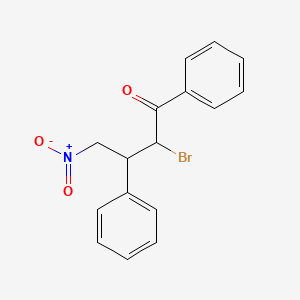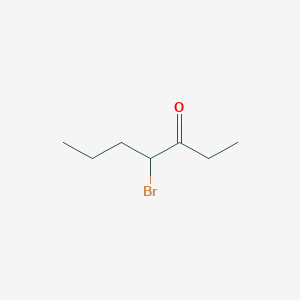
1-(2-Chloro-2-phenylethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-2-phenylethyl)-2-methylbenzene is an organic compound characterized by the presence of a chloro-substituted phenylethyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-2-phenylethyl)-2-methylbenzene typically involves the alkylation of 2-methylbenzene with 2-chloro-2-phenylethyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-2-phenylethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 1-(2-Hydroxy-2-phenylethyl)-2-methylbenzene.
Oxidation: 1-(2-Carboxy-2-phenylethyl)-2-methylbenzene.
Reduction: 1-(2-Phenylethyl)-2-methylbenzene.
Scientific Research Applications
1-(2-Chloro-2-phenylethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-2-phenylethyl)-2-methylbenzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylethyl moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chloro-2-phenylethyl)-benzene: Lacks the methyl group on the benzene ring.
1-(2-Bromo-2-phenylethyl)-2-methylbenzene: Contains a bromo group instead of a chloro group.
1-(2-Phenylethyl)-2-methylbenzene: Lacks the halogen substituent.
Uniqueness: 1-(2-Chloro-2-phenylethyl)-2-methylbenzene is unique due to the presence of both a chloro group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
CAS No. |
54300-76-4 |
|---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
InChI Key |
DVNMIUFLCPXQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


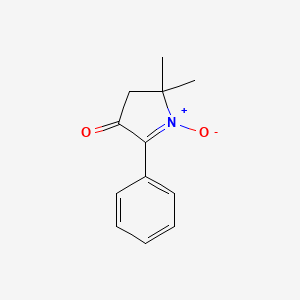
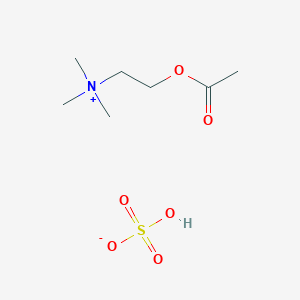


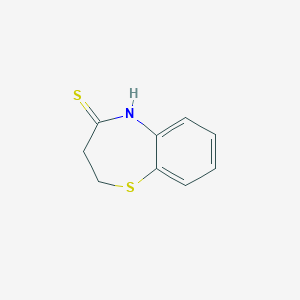
![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
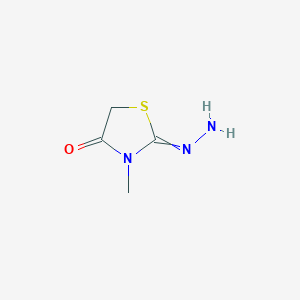
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
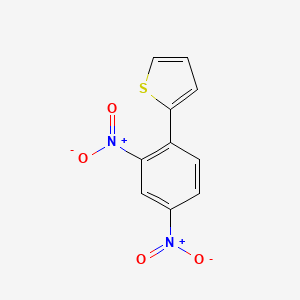
mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
